2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure combining pyrimidine and pyridone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
Formation of Pyridone Ring: Initial steps involve the synthesis of the pyridone ring through condensation reactions involving specific amines and ketones.
Pyrimidine Ring Construction: The next step is the formation of the pyrimidine ring, which often involves cyclization reactions.
Final Coupling: The last steps involve the coupling of the benzyl and trifluoromethyl phenyl groups via amide bond formation. This typically requires reagents such as carboxylic acid derivatives and amines under conditions like peptide coupling.
Industrial Production Methods
Industrial production scales up these synthetic routes using optimized conditions to ensure yield and purity. High-pressure reactors and continuous flow techniques might be employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify its aromatic structures.
Substitution: Halogenation and nitration reactions can be performed at specific positions on the benzyl or trifluoromethyl phenyl rings.
Common Reagents and Conditions
Reagents like KMnO4 for oxidation, H2/Pd for reduction, and electrophilic halogenation agents for substitution reactions are commonly used.
Major Products
The major products formed from these reactions depend on the conditions but typically involve derivatives with modified aromatic rings or additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules.
Biology and Medicine
In the field of medicine, it exhibits potential as a therapeutic agent due to its unique structure. Researchers are investigating its role in inhibiting specific enzymes or receptors.
Industry
Industrially, it may be used in the development of new materials due to its robust chemical properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can affect specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-{3-Benzyl-2-oxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Lacks one oxygen in its structure.
2-{3-Benzyl-4-oxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Different position for the oxygen atom.
2-{3-Benzyl-2,4-dioxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Slightly modified structure affecting its reactivity.
Uniqueness
There you have it—a detailed exploration of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide, its preparation methods, chemical reactions, applications, mechanism, and how it stands out among similar compounds. Enthralled, or need more info?
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-29-18-10-5-11-27-20(18)21(32)30(22(29)33)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFLYSBABBRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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